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The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse class

of ion channels crucial for a wide array of physiological processes across the animal kingdom,

from mechanosensation and proprioception to pain sensation and sodium homeostasis.[1][2] In

the nematode Caenorhabditis elegans, degenerins such as DEG-1 and MEC-4 are key players

in sensory transduction. Their mammalian counterparts, the Acid-Sensing Ion Channels

(ASICs), are implicated in synaptic plasticity, fear, pain, and ischemic neurodegeneration.[1]

This guide provides a comparative analysis of the functional conservation between C. elegans

DEG-1 and its mammalian orthologs, focusing on experimental data from cross-species

functional complementation and comparative electrophysiology. The remarkable conservation

of channel structure and function within this family not only illuminates evolutionary

relationships but also validates the use of simpler model organisms like C. elegans to dissect

mechanisms relevant to human neurological disorders.

Data Presentation: Quantitative Comparison of
Ortholog Function
The functional similarity between C. elegans and mammalian DEG/ENaC channels has been

demonstrated through both in-vivo functional complementation and heterologous expression

systems. The following tables summarize key quantitative data from these comparative studies.
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Table 1: In-Vivo Cross-Species Functional Complementation

This table presents data from a study where C. elegans DEG-1 and its human ortholog MDEG1

(also known as ASIC2) were ectopically expressed in the ASE gustatory neuron of C. elegans.

This neuron does not normally sense temperature. The data shows that both channels can

confer warm-sensing ability, demonstrating a conserved function.[3]

Channel Expressed
in ASE Neuron

Phenotype
Assayed

Response Metric
(% animals
showing
avoidance)

Conclusion

Wild-Type (Control)
Warm Sensation

(25°C)
~5%

ASE neuron is not

thermosensory.

C. elegans DEG-1
Warm Sensation

(25°C)
~60%

DEG-1 can confer

warm sensitivity.

Human MDEG1

(ASIC2)

Warm Sensation

(25°C)
~55%

Human MDEG1

functionally

complements DEG-1

in conferring warm

sensitivity.[3]

Table 2: Comparative Electrophysiological Properties of C. elegans and Mammalian Channels

This table compares the biophysical properties of various C. elegans and mammalian

DEG/ENaC channels expressed heterologously in Xenopus oocytes. The data highlight the

conserved function as proton-gated channels among specific family members.
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Channel
Gating
Stimulus

pH for half-
maximal
activation
(pH₅₀)

Amiloride
Sensitivity

Ion
Selectivity

Reference

C. elegans

ASIC-1

Extracellular

Protons
6.4 Blocked Na⁺ > K⁺ [4][5]

Human

ASIC1a

Extracellular

Protons
6.2 - 6.7 Blocked

Na⁺ >> K⁺,

Ca²⁺

permeable

[6]

C. elegans

ACD-1

Extracellular

Protons

Inhibited by

low pH (Open

at pH 7.4)

Blocked Na⁺ [4][5]

Human

MDEG1

(ASIC2a)

Extracellular

Protons
4.4 - 4.9 Blocked Na⁺ [6]

Human

MDEG1

(G430F

mutant)

Extracellular

Protons
~6.7

Blocked (10x

higher

affinity)

Na⁺ [6]

Note: The G430F mutation in human MDEG1 corresponds to mutations that cause

neurodegeneration in C. elegans degenerins. This mutation drastically increases the proton

sensitivity of the channel, highlighting a conserved gating mechanism.[6][7]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below

are protocols for key experiments in the study of DEG/ENaC channel function.

Protocol 1: C. elegans Gentle Touch Assay

This assay is used to test the function of mechanosensory channels like MEC-4.
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Animal Preparation: Use well-fed, young adult hermaphrodites on a Nematode Growth

Medium (NGM) plate seeded with a thin lawn of OP50 E. coli.

Stimulus Tool: Prepare a touch tool by gluing a single eyebrow hair to the end of a glass

capillary or toothpick.[8]

Assay Procedure: a. Place the plate on the stage of a dissecting microscope. b. Gently touch

the worm laterally, first just behind the pharynx (anterior) and then just anterior to the tail

(posterior).[8] c. A normal response to an anterior touch is to stop forward movement and

initiate backward movement (a reversal). A normal response to a posterior touch is to

accelerate forward.[9] d. Score the animal's response immediately. To avoid sensitization or

adaptation, allow at least 30 seconds between touches on the same animal.

Quantification: Test a population of animals (e.g., n=30) by performing a set number of

touches (e.g., 10 per animal, 5 anterior and 5 posterior). The result is expressed as the

percentage of positive responses to the total number of touches.[9]

Protocol 2: C. elegans Chemoavoidance Assay (Acid Avoidance)

This assay is used to test the function of chemosensory channels like DEG-1.

Plate Preparation: a. Prepare a 9 cm unseeded NGM plate. b. Create a pH gradient. A

simple method is to place a drop of a low pH buffer (e.g., pH 4.0 citrate buffer) at one point

on the plate and a drop of control buffer (e.g., pH 7.0) at the opposite point. Allow the drops

to absorb and the gradient to establish for 1-2 hours.

Animal Preparation: a. Collect young adult worms from a culture plate by washing them off

with M9 buffer. b. Wash the worms twice with M9 buffer to remove any bacteria.

Assay Procedure: a. Pipette a population of ~100-200 washed worms onto the center of the

prepared assay plate.[10] b. Allow the liquid to absorb so the worms can move freely. c.

Incubate the plate at a constant temperature (e.g., 20°C) for a defined period (e.g., 60

minutes).[11]

Quantification: a. Divide the plate into two halves: the "acid" side and the "control" side. b.

Count the number of worms on each half. c. Calculate the Avoidance Index (AI) as: (Number
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in Control - Number in Acid) / (Total Number of Worms). An AI of +1.0 indicates complete

avoidance, while an AI of 0 indicates no preference.[10]

Protocol 3: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used for the heterologous expression and electrophysiological

characterization of ion channels.[12][13]

Oocyte Preparation: a. Surgically harvest oocytes from a female Xenopus laevis frog. b.

Treat the oocytes with collagenase to remove the follicular cell layer. c. Manually select

healthy Stage V-VI oocytes and incubate them in ND96 solution.

cRNA Injection: a. Linearize the plasmid DNA containing the channel subunit's coding

sequence and use it as a template for in-vitro transcription to synthesize capped RNA

(cRNA). b. Using a microinjector, inject ~50 nL of the cRNA solution (e.g., 0.5 µg/µL) into the

cytoplasm of the prepared oocytes.[12] c. Incubate the injected oocytes for 2-5 days at 16-

18°C to allow for channel protein expression and insertion into the plasma membrane.

Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously

perfused with a recording solution (e.g., ND96). b. Impale the oocyte with two sharp glass

microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (Vm),

and the other injects current.[14] c. Clamp the membrane potential to a holding potential

(e.g., -60 mV). d. To test for acid sensitivity, perfuse the oocyte with solutions of varying pH

and record the resulting currents.

Data Analysis: a. Measure the peak current amplitude at each pH level. b. Plot the

normalized current as a function of pH and fit the data with the Hill equation to determine the

pH₅₀ (the pH at which the current is half-maximal).

Mandatory Visualizations
Diagram 1: C. elegans Mechanosensory Signaling Pathway
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Caption: Core components of the gentle touch mechanotransduction complex in C. elegans.

Diagram 2: Sensory Signaling Involving DEG-1 and Mammalian ASIC1a
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Caption: Conserved role of DEG/ENaC channels as sensory transducers for chemical stimuli.

Diagram 3: Workflow for Cross-Species Complementation
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Caption: Experimental workflow for testing functional complementation in C. elegans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15624192#cross-species-functional-
complementation-with-deg-1-orthologs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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